4-fluoro-1H-benzimidazole-2-carboxylic acid
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Overview
Description
4-fluoro-1H-benzimidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.138. The purity is usually 95%.
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Scientific Research Applications
Selective Detection of Metal Ions
4-Fluoro-1H-benzimidazole-2-carboxylic acid derivatives have been explored as optical probes for the selective detection of multiple metal ions, such as Hg2+, Ca2+, Mg2+, and Na+ ions, through dual-channel analysis involving chromogenic and fluorogenic responses. This showcases the compound's utility in environmental monitoring and analytical chemistry (Kumar, Chhatwal, & Gupta, 2012).
Synthesis of Fluorinated Benzimidazoles
The synthesis of 2-fluoroalkylbenzimidazoles via condensation of fluorinated carboxylic acids demonstrates the compound's role in creating fluorinated derivatives, which are valuable in drug development due to their potential pharmacological properties (René, Souverneva, Magnuson, & Fauber, 2013).
Solid-Phase Synthesis Techniques
The application in solid-phase synthesis techniques for creating substituted 2-aminomethylbenzimidazoles underlines its importance in streamlining the production of benzimidazole derivatives, which are prominent in medicinal chemistry (Kilburn, Lau, & Jones, 2000).
Sensing Applications
Derivatives of this compound have been developed into functionalized fluorochromes for highly sensitive and selective sensing applications, such as detecting picric acid, highlighting its potential in security and environmental safety (Jiang et al., 2019).
Biological Activity Studies
Compounds synthesized from this compound have shown cytotoxic effects against certain cancer cell lines, indicating its utility in developing novel anticancer agents (Kelly et al., 2007).
Radiochemistry for PET Imaging
Its derivatives have been used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, aiding in tumor detection and the development of diagnostic tools (Getvoldsen et al., 2004).
Safety and Hazards
The safety data sheet for “4-fluoro-1H-benzimidazole-2-carboxylic acid” indicates that it is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It may also cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for “4-fluoro-1H-benzimidazole-2-carboxylic acid” and other benzimidazoles include further exploration of their therapeutic applications. Benzimidazoles are a key structural motif in drug design due to their structural similarity to purine, making them a highly sought-after pharmacophore in drug discovery . Therefore, there is considerable interest in developing efficient approaches for their synthesis .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which include 4-fluoro-1h-benzimidazole-2-carboxylic acid, have a broad range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to various changes . For instance, some benzimidazole derivatives have been reported to have antiviral activity, inhibiting the replication of certain viruses .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that benzimidazole derivatives can have a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
4-fluoro-1H-benzimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJMPMFWYOYNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.